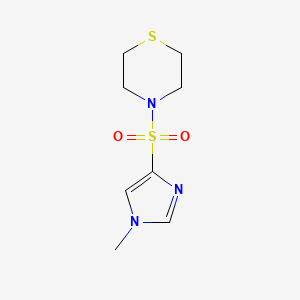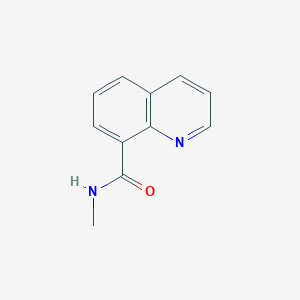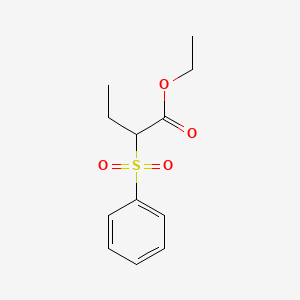![molecular formula C23H24N4O B7440966 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone, also known as PPP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PPP is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone acts on various targets in the body, including enzymes and receptors. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase. It has also been found to bind to various receptors, including the dopamine D2 receptor and the sigma-1 receptor. The binding of this compound to these receptors leads to various physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase. It has also been found to bind to various receptors, including the dopamine D2 receptor and the sigma-1 receptor. The binding of this compound to these receptors leads to various physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has several advantages for use in lab experiments. It is easy to synthesize and purify, making it a readily available compound for research. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in the treatment of various diseases.
Direcciones Futuras
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has shown promising results in scientific research, and there are several future directions for its use. One potential application is in the development of new cancer therapies. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Another potential application is in the treatment of Alzheimer's disease. This compound has been found to inhibit acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease, making it a potential treatment option. Further studies are needed to determine the efficacy of this compound in these applications and to identify other potential applications for this compound.
Métodos De Síntesis
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone can be synthesized using different methods, including the reaction of 1-(2-pyrimidyl)piperazine with 3,3-diphenyl-1-propanone in the presence of a catalyst or by the reaction of 1-(2-pyrimidyl)piperazine with 3,3-diphenylpropionyl chloride in the presence of a base. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to inhibit acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease, making it a potential treatment option for this disease.
Propiedades
IUPAC Name |
3,3-diphenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-22(26-14-16-27(17-15-26)23-24-12-7-13-25-23)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,21H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIENILJTVQXNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

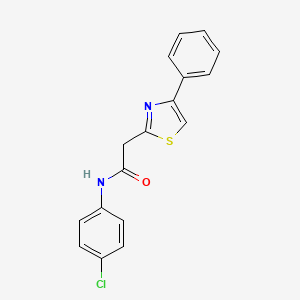
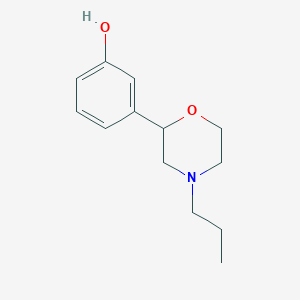

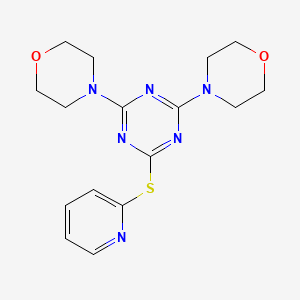

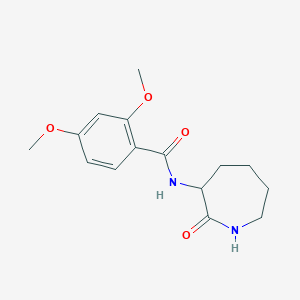
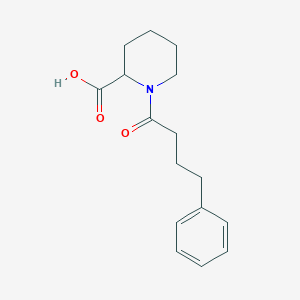
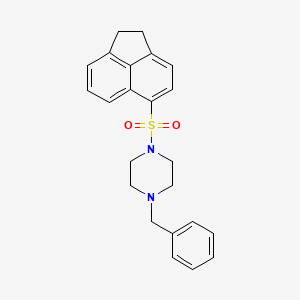

![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
